molecular formula C11H20N2OSi B2500137 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine CAS No. 1450643-98-7

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine

Cat. No.: B2500137
CAS No.: 1450643-98-7
M. Wt: 224.379
InChI Key: FRGBRXALGMTAID-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the silyl-protected group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected hydroxymethyl group and the pyrimidine ring. The tert-butyldimethylsilyl group provides stability and protects the hydroxymethyl group from unwanted reactions, allowing for selective modifications. The pyrimidine ring can interact with various molecular targets, including enzymes and nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • 2-(((tert-Butyldimethylsilyl)oxy)ethoxy)ethanamine
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a silyl-protected hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions while maintaining the integrity of the pyrimidine ring sets it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl-dimethyl-(pyrimidin-2-ylmethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-10-12-7-6-8-13-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGBRXALGMTAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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